molecular formula C16H12ClNO3 B2824573 N-([2,2'-bifuran]-5-ylmethyl)-2-chlorobenzamide CAS No. 2034563-21-6

N-([2,2'-bifuran]-5-ylmethyl)-2-chlorobenzamide

Cat. No.: B2824573
CAS No.: 2034563-21-6
M. Wt: 301.73
InChI Key: AQRTVGCUKSCVMR-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-2-chlorobenzamide is a synthetic organic compound that features a bifuran moiety linked to a chlorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-chlorobenzamide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding diones.

    Reduction: The chlorobenzamide group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom in the chlorobenzamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Bifuran diones.

    Reduction: Aminobenzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-2-chlorobenzamide is not fully understood. it is believed to interact with specific molecular targets through binding to receptors or enzymes, thereby modulating their activity. The bifuran moiety may facilitate interactions with aromatic amino acids in proteins, while the chlorobenzamide group could enhance binding affinity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    2,2’-bifuran-5-ylmethyl derivatives: These compounds share the bifuran core but differ in the functional groups attached.

    2-chlorobenzamide derivatives: These compounds have the chlorobenzamide group but lack the bifuran moiety.

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-2-chlorobenzamide is unique due to the combination of the bifuran and chlorobenzamide groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research .

Properties

IUPAC Name

2-chloro-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c17-13-5-2-1-4-12(13)16(19)18-10-11-7-8-15(21-11)14-6-3-9-20-14/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRTVGCUKSCVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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